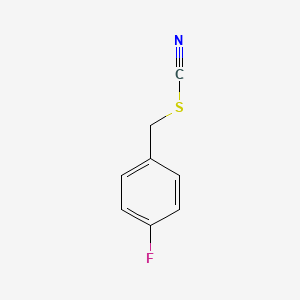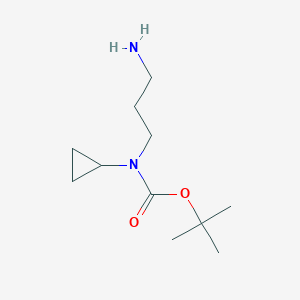
3-(Benzylamino)-4-nitrobenzenecarbonitrile
Descripción general
Descripción
3-(Benzylamino)propionitrile is an organic compound used as a starting reagent in the synthesis of various biologically active compounds . It has a linear formula of C6H5CH2NHCH2CH2CN .
Synthesis Analysis
3-(Benzylamino)propionitrile has been used as a starting reagent in the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for the synthesis of biologically active compounds .Molecular Structure Analysis
The molecular structure of 3-(Benzylamino)propionitrile includes a benzyl group (C6H5CH2) attached to an amine functional group (NH2), and a propionitrile group (CH2CH2CN) .Aplicaciones Científicas De Investigación
Application 1: Enantioselective Synthesis
- Summary of Application: “3-(Benzylamino)-4-nitrobenzenecarbonitrile” is used in the one-pot lipase-catalyzed enantioselective synthesis of ®-(−)-N-benzyl-3-(benzylamino)butanamide . This process involves Michael addition reactions.
- Methods of Application: The strategy consists of the thermodynamic control of products at equilibrium using the lipase CalB as a catalyst . The process involves the enzymatic chemo- and enantioselective synthesis of ®-(−)-N-benzyl-3-(benzylamino)butanamide .
- Results or Outcomes: This approach allowed the researchers to propose a novel one-pot strategy for the enzymatic synthesis of enantiomerically enriched β-aminoesters and β-aminoacids .
Application 2: Synthesis of Pyrrolidine Derivatives
- Summary of Application: “3-(Benzylamino)-4-nitrobenzenecarbonitrile” is used as a starting reagent in the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, 3-[benzyl-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propionitrile .
- Methods of Application: It undergoes aza-type Michael reaction with 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester under mild conditions .
- Results or Outcomes: The product is a pyrrolidine derivative, which has potential applications in pharmaceuticals .
Application 3: Synthesis of Biologically Active Pyridazines
- Summary of Application: “3-(Benzylamino)-4-nitrobenzenecarbonitrile” is used in the synthesis of biologically active pyridazines . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programmes utilize a pyridazine as a core scaffold .
- Methods of Application: The compound undergoes various chemical reactions to form different derivatives with all different types of biological activities .
- Results or Outcomes: The synthesized compounds exhibited diversified pharmacological activities such as antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Application 4: Stimulation of Lateral Bud Growth
- Summary of Application: “3-(Benzylamino)-4-nitrobenzenecarbonitrile” is used in the stimulation of lateral bud growth in apple trees .
- Methods of Application: The compound is applied to actively growing shoots to stimulate lateral bud growth .
- Results or Outcomes: The application of the compound stimulated lateral bud growth on these shoots during the current season .
Application 5: Aza-Michael Additions
- Summary of Application: “3-(Benzylamino)-4-nitrobenzenecarbonitrile” is used in the aza-Michael addition of benzylamine to α,β-unsaturated esters to prepare N-benzylated β-amino esters .
- Methods of Application: The reaction is carried out in the absence of a solvent, using DBU as a catalyst . This solvent-free reaction represents a challenge for organic chemists, as it helps to optimize methodologies and contribute to the development of sustainable chemistry .
- Results or Outcomes: Depending on the α,β-unsaturated esters, a reduction in reaction times was observed, with good to excellent yields for aza-Michael addition .
Application 6: Synthesis of Biologically Active Compounds
- Summary of Application: “3-(Benzylamino)-4-nitrobenzenecarbonitrile” is used in the synthesis of biologically active compounds . Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine showed 100 times more selectively for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .
- Methods of Application: The compound undergoes various chemical reactions to form different derivatives with all different types of biological activities .
- Results or Outcomes: The synthesized compounds exhibited diversified pharmacological activities .
Safety And Hazards
Propiedades
IUPAC Name |
3-(benzylamino)-4-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-9-12-6-7-14(17(18)19)13(8-12)16-10-11-4-2-1-3-5-11/h1-8,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWDDCRZWDDOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-4-nitrobenzenecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile](/img/structure/B1388077.png)






![3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile](/img/structure/B1388086.png)


